![molecular formula C7H12N2O2 B13927191 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B13927191.png)
7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-oxa-5-azaspiro[35]nonan-6-one is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the condensation of appropriate precursors followed by cyclization under specific conditions. For example, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of the spirocyclic oxetane, which can then be converted into the desired compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is structurally similar but lacks the amino group present in 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one.
2-Oxa-6-azaspiro[3.5]nonane: Another similar compound with a different ring size and substitution pattern.
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic ring system, as well as the amino group that allows for further functionalization and derivatization. This unique structure contributes to its diverse applications and potential in various fields.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
7-amino-2-oxa-5-azaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C7H12N2O2/c8-5-1-2-7(3-11-4-7)9-6(5)10/h5H,1-4,8H2,(H,9,10) |
InChI Key |
WEJWCGPDLBUNDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COC2)NC(=O)C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


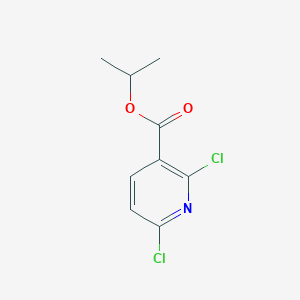
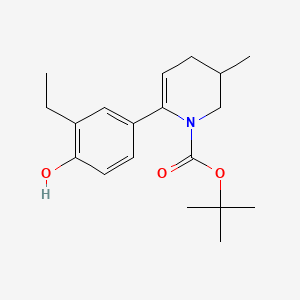

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
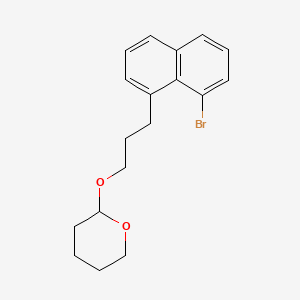
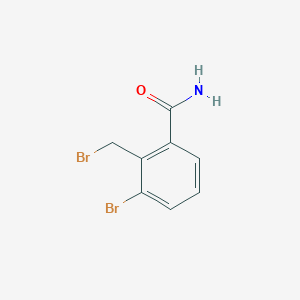

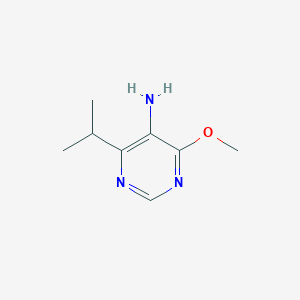
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
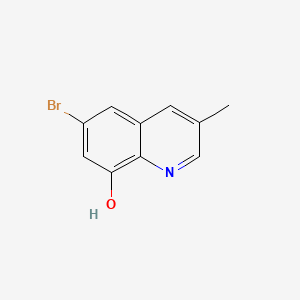
![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)
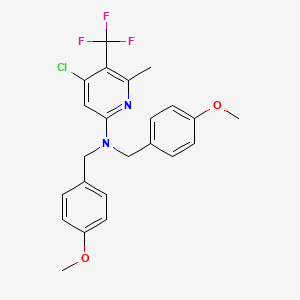
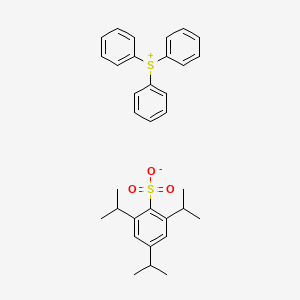
![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
